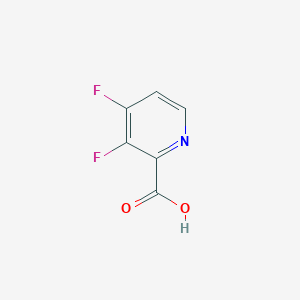
3,4-Difluoropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring and a carboxylic acid group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Difluoropyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Difluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium fluoride (KF) and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include carboxylates or alcohols derived from the carboxylic acid group.
Aplicaciones Científicas De Investigación
3,4-Difluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-difluoropyridine-2-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms enhance the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
- 2,3-Difluoropyridine-4-carboxylic acid
- 2,5-Difluoropyridine
- 3,5-Difluoropyridine
Comparison: 3,4-Difluoropyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C6H3F2NO2 |
|---|---|
Peso molecular |
159.09 g/mol |
Nombre IUPAC |
3,4-difluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |
Clave InChI |
RFBVUSHGJRICPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















